1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with isopropylamine, followed by a reductive amination process. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)propan-1-one: A similar compound with a different substitution pattern on the pyridine ring.
1-(pyridin-3-yl)propan-2-amine: Another derivative with an amine group instead of a ketone.
1-(Pyrimidin-2-yl)propan-1-one: A compound with a pyrimidine ring instead of pyridine.
Uniqueness
1-(6-(Isopropylamino)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its isopropylamino group can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[6-(propan-2-ylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-4-10(14)9-5-6-11(12-7-9)13-8(2)3/h5-8H,4H2,1-3H3,(H,12,13) |
InChI Key |
IURGMJWHTFVAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)NC(C)C |
Origin of Product |
United States |
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